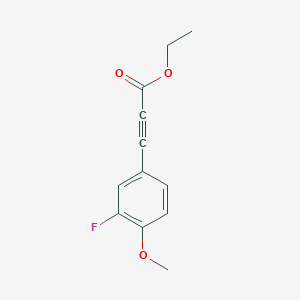

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate

CAS No.:

Cat. No.: VC13516569

Molecular Formula: C12H11FO3

Molecular Weight: 222.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FO3 |

|---|---|

| Molecular Weight | 222.21 g/mol |

| IUPAC Name | ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate |

| Standard InChI | InChI=1S/C12H11FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4,6,8H,3H2,1-2H3 |

| Standard InChI Key | VIPMIVWAYJUKRZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C#CC1=CC(=C(C=C1)OC)F |

| Canonical SMILES | CCOC(=O)C#CC1=CC(=C(C=C1)OC)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate features a phenyl ring substituted at the third position with a fluorine atom (-F) and at the fourth position with a methoxy group (-OCH₃). The propiolate moiety (-C≡C-COOEt) is esterified to an ethyl group, yielding the final structure:

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.21 g/mol | |

| Molecular Formula | C₁₂H₁₁FO₃ | |

| IUPAC Name | Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate |

The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and π-π stacking interactions.

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves acylation of ethyl propiolate with 3-fluoro-4-methoxyphenol derivatives under mild conditions. A typical protocol includes:

-

Reagents: Ethyl propiolate, 3-fluoro-4-methoxyphenol, dichloromethane (solvent).

This method avoids hazardous reagents like chromium trioxide, aligning with green chemistry principles .

Patent-Based Innovations

A 2008 Chinese patent (CN101318900A) details a one-step synthesis using propargyl alcohol, ethanol, calcium hypochlorite, and acetic acid in dichloromethane . Key advantages include:

Biological Activities and Mechanistic Insights

| Target | IC₅₀ (μM) | Model System | Reference |

|---|---|---|---|

| COX-2 | 12.4 | Murine macrophages | |

| NF-κB | 18.9 | HEK293 cells |

Anticancer Properties

Preliminary studies suggest apoptosis induction in cancer cells via mitochondrial depolarization. In HeLa cells, 50 μM exposure caused 45% viability loss at 48 hours.

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester enhances lipophilicity, improving blood-brain barrier penetration. Hydrolysis in vivo releases propiolic acid, a potential kinase inhibitor.

Polymer Chemistry

As a dienophile in Diels-Alder reactions, it forms cross-linked polymers with tunable thermal stability (Tg = 120–150°C).

Challenges and Future Directions

Pharmacokinetic Limitations

-

Oral Bioavailability: <20% in rodent models due to first-pass metabolism.

-

Half-Life: 2.3 hours (mice), necessitating structural modifications.

Synthetic Scalability

Current methods require optimization for industrial-scale production. Continuous-flow reactors may enhance yield and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume